Rifampicin

Vue d'ensemble

Description

Mécanisme D'action

Rifampicin, also known as rifampin, is a broad-spectrum antimicrobial agent that plays a crucial role in the treatment of various bacterial infections, including tuberculosis .

Target of Action

This compound primarily targets the DNA-dependent RNA polymerase (RNAP) in bacteria . This enzyme is responsible for the transcription of DNA into RNA, a critical step in protein synthesis and bacterial growth .

Mode of Action

This compound inhibits the bacterial RNAP by forming a stable drug-enzyme complex . This interaction blocks the RNA synthesis process, thereby inhibiting bacterial growth . The binding constant of this complex is 10-9 M at 37°C .

Biochemical Pathways

This compound can activate the nuclear pregnane X receptor (PXR), which in turn affects the activities of cytochromes P450, glucuronosyltransferases, and p-glycoprotein . These enzymes and transporters play significant roles in drug metabolism and transportation, respectively .

Pharmacokinetics

This compound exhibits good bioavailability, with 90 to 95% absorption when administered orally . It binds to plasma proteins at a rate of approximately 80% . The drug is metabolized in the liver and intestinal wall, and it has an elimination half-life of 3-4 hours . It is excreted in urine (~30%) and feces (60-65%) .

Result of Action

The inhibition of RNAP by this compound leads to a decrease in the production of RNA in bacteria, thereby suppressing bacterial growth . At the cellular level, this compound can cause notable liver injury and increase serum cholic acid levels . It also influences several cellular pathways, including iron acquisition, DNA repair, aerobic respiration, and carbon metabolism .

Action Environment

Environmental factors such as temperature, humidity, and the presence of excipients can influence the polymorphic transformation of this compound, which can subsequently affect its solubility and dissolution behavior . This can impact the drug’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Rifampicin specifically inhibits bacterial RNA polymerase, the enzyme responsible for DNA transcription . This inhibition occurs as a result of this compound binding to the pocket of the RNA polymerase β subunit within the DNA/RNA channel, but away from the active site . The inhibitor prevents RNA synthesis by physically blocking elongation, and thus preventing synthesis of host bacterial proteins .

Cellular Effects

This compound’s efficacy strongly relies on cellular functions, including iron acquisition, DNA repair, aerobic respiration, and carbon metabolism . For example, the β-barrel assembly machinery plays a crucial role in restricting this compound from entering the cell . At bactericidal concentrations, the killing efficacy of this compound is strongly influenced by cellular functions .

Molecular Mechanism

This compound exerts its effects at the molecular level by forming a stable drug-enzyme complex with a binding constant of 10 (-9) M at 37 C . The corresponding mammalian enzymes are not affected by this compound . This selective inhibition of bacterial RNA polymerase is the key to this compound’s antimicrobial activity .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. For example, a study found that subpopulations with simple phenotypic characteristics, such as size and cell cycle states, are associated with differences in antibiotic susceptibility . This suggests that this compound’s effects can vary depending on the temporal and spatial context within the bacterial cell .

Dosage Effects in Animal Models

The dosage for rifampin is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and 5–10 mg/kg, administered orally every 24 hours in dogs and cats . Rifampin may be teratogenic at high doses and should not be administered to pregnant animals .

Metabolic Pathways

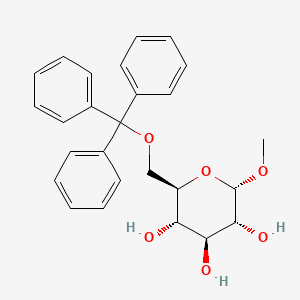

This compound is the most powerful known inducer of the hepatic cytochrome P450 enzyme system, including isoenzymes CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5, and CYP3A7 . This induction can influence the metabolism of many drugs .

Transport and Distribution

Rifampin is readily but incompletely (~40%) absorbed from the GI tract, and plasma concentrations peak within 2–4 hours . Approximately 75%–80% of rifampin is bound to plasma proteins . It is widely distributed in body tissues and fluids because of its high lipid solubility .

Subcellular Localization

It is known that this compound can penetrate tissues and cells to a substantial degree, making it particularly effective against intracellular organisms .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

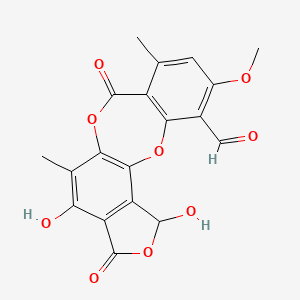

La rifampicine est synthétisée à partir de la rifamycine S et de la tert-butylamine dans un microréacteur. Le procédé comprend deux étapes de réaction et une étape de purification, ce qui donne un rendement global de 67 % . La première étape consiste à former la 3-formyl rifamycine SV, qui réagit avec la 1-amino-4-méthyl pipérazine dans le tétrahydrofurane . Une autre méthode consiste à dissoudre les matières brutes de la rifampicine dans l'acétone, suivie d'une cristallisation évaporative sous vide et d'une cristallisation par refroidissement .

Méthodes de production industrielle

La production industrielle de la rifampicine utilise souvent la synthèse en écoulement continu pour réduire les coûts et améliorer l'efficacité. Cette méthode utilise moins de 1-amino-4-méthyl pipérazine et permet d'obtenir un rendement global plus élevé sans changer de solvants et de procédés de purification entre les étapes .

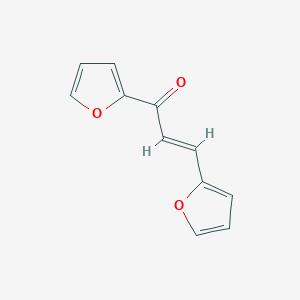

Analyse Des Réactions Chimiques

Types de réactions

La rifampicine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour se lier à la sous-unité de la polymérase et inhiber l'ARN polymérase ADN-dépendante bactérienne .

Réactifs et conditions courants

Les réactifs couramment utilisés dans les réactions de la rifampicine comprennent l'acétonitrile, le méthanol et la 1-amino-4-méthyl pipérazine . Les réactions ont généralement lieu dans des conditions contrôlées pour garantir la précision et l'exactitude.

Principaux produits formés

Les principaux produits formés à partir des réactions de la rifampicine comprennent ses dérivés utilisés dans les études de pharmacocinétique et de bioéquivalence .

Applications de la recherche scientifique

La rifampicine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée dans la synthèse de divers dérivés pour des études de pharmacocinétique.

Médecine : Utilisée principalement pour traiter la tuberculose et d'autres infections bactériennes.

Industrie : Employée dans la production d'antibiotiques et d'autres produits pharmaceutiques.

Mécanisme d'action

La rifampicine exerce ses effets en inhibant la synthèse de l'ARN bactérien. Elle se lie à l'ARN polymérase ADN-dépendante bactérienne, formant un complexe stable médicament-enzyme qui bloque l'élongation de l'ARN . Cette inhibition est dépendante de la concentration et peut conduire à un développement rapide de la résistance si elle est utilisée en monothérapie .

Applications De Recherche Scientifique

Rifampin has a wide range of scientific research applications:

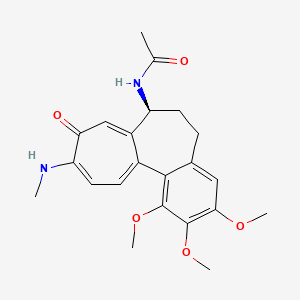

Comparaison Avec Des Composés Similaires

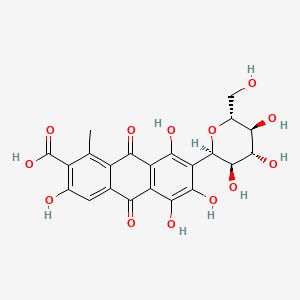

La rifampicine appartient à la classe des rifamycines, qui comprend également la rifabutine et la rifapentine . Comparée à ces composés, la rifampicine est la plus couramment utilisée et est connue pour son induction puissante du système enzymatique du cytochrome P450 . La rifabutine et la rifapentine sont utilisées dans des contextes thérapeutiques similaires, mais présentent des profils pharmacocinétiques et des potentiels d'interaction médicamenteuse différents .

Composés similaires

Rifabutine : Utilisée pour le traitement des infections mycobactériennes et a une demi-vie plus longue que la rifampicine.

Rifapentine : Utilisée dans le traitement de la tuberculose et a une demi-vie plus longue et une plus grande puissance que la rifampicine.

La capacité unique de la rifampicine à induire le système enzymatique du cytochrome P450 la distingue de sa classe .

Propriétés

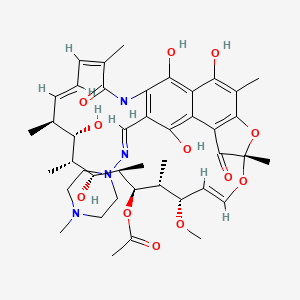

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXHWHPUNPDRT-WLSIYKJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021244 | |

| Record name | Rifampicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C | |

| Record name | Rifampicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.1X10-34 mm Hg at 25 °C /Estimated/ | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Rifampin acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death., Although rifampin is most active during cell multiplication ... /it/ appears to have some effect on resting cells. Electron microscopy has revealed changes in cytoplasm and disappearance of ribosomes in tubercle bacilli exposed to rifampin, indicating inhibition of DNA-dependent RNA polymerase., Rifampin inhibits DNA-dependent RNA polymerase of mycobacteria and other microorganisms by forming a stable drug-enzyme complex, leading to suppression of initiation of chain formation (but not chain elongation) in RNA synthesis. More specifically, the beta subunit of this complex enzyme is the site of action of the drug, although rifampin binds only to the holoenzyme. Nuclear RNA polymerase from a variety of eukaryotic cells does not bind rifampin, and RNA synthesis is correspondingly unaffected. While rifampin can inhibit RNA synthesis in mammalian mitochondria, considerably higher concentrations of the drug are required than for the inhibition of the bacterial enzyme., High concentrations of rifamycin antibiotics also inhibit viral DNA-dependent RNA polymerases and reverse transcriptases., Rifampin is bactericidal for both intracellular and extracellular microorganisms., Developmental expression of CYPlAl, CYPlA2 and CYP3A6 in the rabbit have been studied. Cytochromes P450IAl, P450IA2 and P450IIIA6 exhibited comparable patterns of developmental expression. Present at low level (less than 0.05 mnol/ng) in the new born animal up to week 3, these proteins sharply accumulated between weeks 3 and 4 to reach a maximum by week 4 (P450IAl, 0.2 nmol/mg; P450IA2, 0.8 nmol/ng; P450IIIA6, 0.12 nmol/mg) and decr in the adult (P450IAl, 0.2 nmol/mg; P450IA2, 0.4 mnol/mg; P450IIIA6, 0.09 nmol/mg). Cytochromes P450IAl and P450IA2 were not expressed in the untreated fetus. Onset of CYP3A6 gene expression occurred at day 30 of gestation and both transcription and mRNA accumulation were transplacentally inducible by rifampicin only shortly before birth, i.e. after treatment of the females between days 28 and 30 of gestation. Both long (1.85 kb) and short (1.7 kb) mRNA transcripts were expressed in untreated or rifampicin treated fetuses. CYP3A6 gene expression was also induced by rifampicin in l week old and 2 week old animals. Developmental expression of CYPlAl and CYPlA2 genes was shown to be closely related to the diet change accompanying weaning which occurs at weeks 3-4. In animals subjected to either delayed (week 6) or early (week 2) weaning, sharp accumulation of messages, proteins and related activities were delayed or anticipated accordingly with respect to normal weaning. Artificially scheduled weaning gave similar results when repeated with biological grade lucern (grown in the absence of chemical fertilizers, pesticides) ... the main constituent of commercial rabbit chow. While CYP3A6 gene expression could be brought forward by early weaning at week 2, both message and protein did not exhibit incr accumulation after delayed weaning at week 6, and remained at the low level of the new born animal. Treatment of l week old and 2 week old animals with triiodothyronine or of 3 week old animals with propylthiouracil, an antithyroid factor, did not modify the normal pattern of developmental expression of genes CYPlAl, CYPlA2 and CYP3A6. ... | |

| Record name | Rifampicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red to orange platelets from acetone, Red-brown crystalline powder | |

CAS No. |

13292-46-1 | |

| Record name | Rifampin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifampicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rifampicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rifampicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifampicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJT6J7R4TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes 183-188 °C | |

| Record name | Rifampicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetate](/img/structure/B7782686.png)

![sodium;(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7782757.png)

![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)